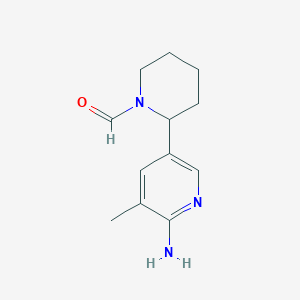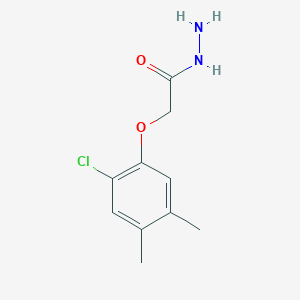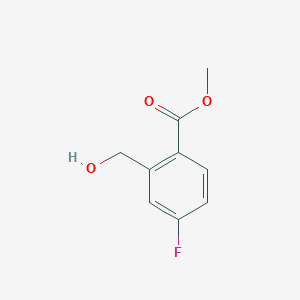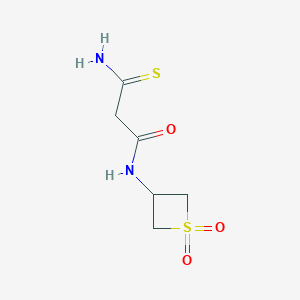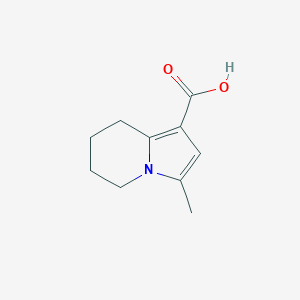
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid is a versatile chemical compound with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is part of the indole derivative family, which is known for its significant biological and pharmacological properties . Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This method typically involves the use of hydrazines and ketones under acidic conditions to form the indole ring system. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
What sets 3-Methyl-5,6,7,8-tetrahydroindolizine-1-carboxylicacid apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(10(12)13)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZPPLZVCAOMVING-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2N1CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


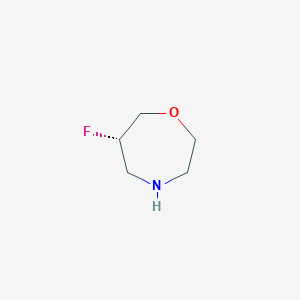

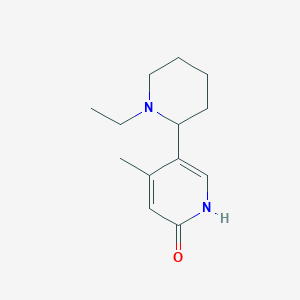
![8-(3-Fluorophenoxy)imidazo[1,2-a]pyrazine-6-carboximidamidehydrochloride](/img/structure/B13023729.png)
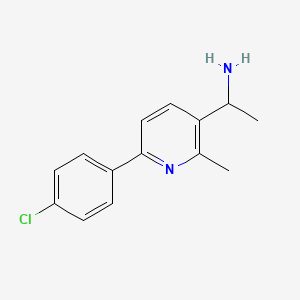
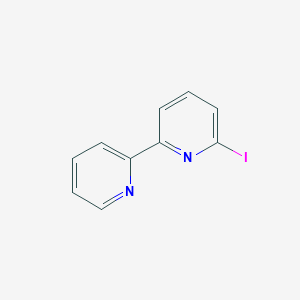
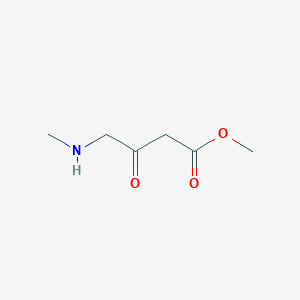
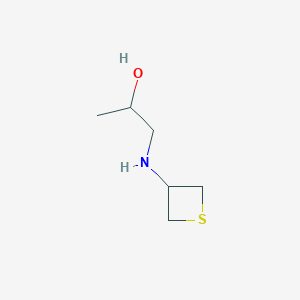
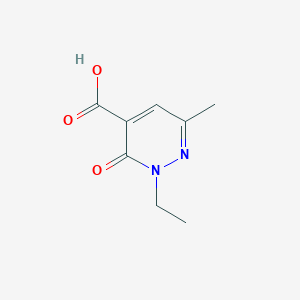
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13023770.png)
